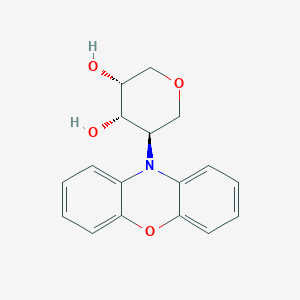
Ethyl-(2-pentafluoroethylsulfanyl-ethyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl-(2-pentafluoroethylsulfanyl-ethyl)-amine is a chemical compound characterized by the presence of an ethyl group, a pentafluoroethylsulfanyl group, and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-(2-pentafluoroethylsulfanyl-ethyl)-amine typically involves the reaction of ethylamine with a pentafluoroethylsulfanyl-containing precursor. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out under an inert atmosphere to prevent oxidation. The reaction temperature is usually maintained at low to moderate levels to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and chromatography is also common in industrial settings to ensure the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl-(2-pentafluoroethylsulfanyl-ethyl)-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pentafluoroethylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products can be further utilized in different applications, depending on their chemical properties.
Applications De Recherche Scientifique
Ethyl-(2-pentafluoroethylsulfanyl-ethyl)-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and proteins can provide insights into biochemical pathways.
Medicine: The compound has potential applications in drug discovery and development. Its unique structure may lead to the development of new pharmaceuticals with improved efficacy and safety profiles.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of Ethyl-(2-pentafluoroethylsulfanyl-ethyl)-amine involves its interaction with molecular targets such as enzymes, receptors, and proteins. The pentafluoroethylsulfanyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The ethyl and amine groups can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Ethyl-(2-pentafluoroethylsulfanyl-ethyl)-amine can be compared with other similar compounds such as:
Mthis compound: This compound has a methyl group instead of an ethyl group, which can affect its reactivity and biological activity.
Ethyl-(2-trifluoromethylsulfanyl-ethyl)-amine: The trifluoromethylsulfanyl group is less electron-withdrawing than the pentafluoroethylsulfanyl group, leading to differences in chemical properties and applications.
Ethyl-(2-pentafluoroethylsulfanyl-methyl)-amine: The presence of a methyl group instead of an ethyl group can influence the compound’s steric and electronic properties.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C6H10F5NS |
|---|---|
Poids moléculaire |
223.21 g/mol |
Nom IUPAC |
N-ethyl-2-(1,1,2,2,2-pentafluoroethylsulfanyl)ethanamine |
InChI |
InChI=1S/C6H10F5NS/c1-2-12-3-4-13-6(10,11)5(7,8)9/h12H,2-4H2,1H3 |
Clé InChI |
CMCCULLFDXEFKN-UHFFFAOYSA-N |
SMILES canonique |
CCNCCSC(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


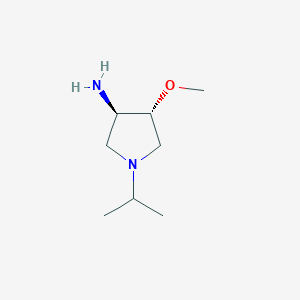
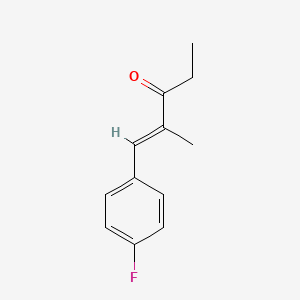
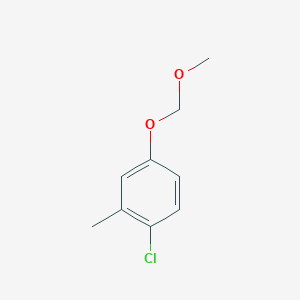


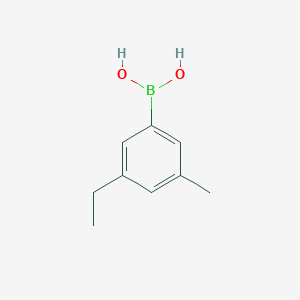
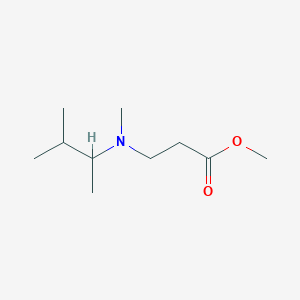
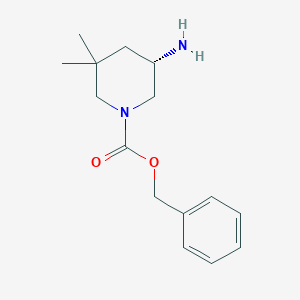

![[(3-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11758021.png)
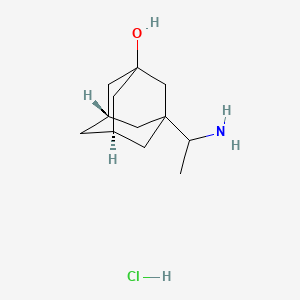
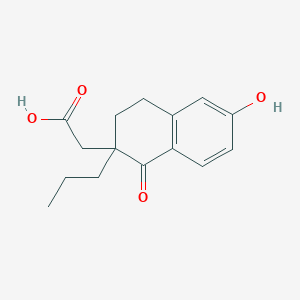
![tert-butyl N-[(1S,2R)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate](/img/structure/B11758041.png)
